3-(4-Methoxyphenyl)acryloyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)prop-2-enoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOJOQBYEAVATL-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42996-84-9 | |
| Record name | trans-4-Methoxycinnamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: (E)-3-(4-Methoxyphenyl)prop-2-enoyl chloride
- Molecular Formula : C₁₀H₉ClO₂
- Molecular Weight : 196.63 g/mol
- Synonyms: 4-Methoxycinnamoyl chloride, trans-4-Methoxycinnamoyl chloride .
Synthesis :
3-(4-Methoxyphenyl)acryloyl chloride is synthesized via the reaction of (E)-3-(4-methoxyphenyl)acrylic acid with thionyl chloride (SOCl₂) in solvents such as toluene or chloroform under reflux (1–3 hours). This method yields high purity (>95%) and avoids polymerization through controlled conditions .
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The reactivity and applications of acryloyl chlorides are influenced by substituents on the aromatic ring. Key analogs include:
Research Advancements
- Continuous-Flow Synthesis : Recent methods for acryloyl chlorides emphasize continuous-flow systems to enhance safety and yield (e.g., 85–95% purity for methoxy derivatives) .
- Crystal Engineering : Studies on N-(4-methoxyphenyl)propanamide derivatives reveal C–H···O hydrogen bonding patterns, informing solid-state applications .
Q & A
Q. What are the standard synthesis protocols for 3-(4-Methoxyphenyl)acryloyl chloride, and how can reaction conditions be optimized for high yield?
Methodological Answer: The compound is typically synthesized via chlorination of (E)-3-(4-methoxyphenyl)propenoic acid using thionyl chloride (SOCl₂) in chloroform under reflux. Key parameters include:
Q. Optimization Tips :
- Use anhydrous conditions to avoid hydrolysis of the acyl chloride.
- Monitor reaction progress via thin-layer chromatography (TLC) or FT-IR to detect residual carboxylic acid.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- FT-IR : Confirm the presence of the acryloyl chloride group (C=O stretch at ~1770 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
- ¹H-NMR : Key signals include the methoxy proton at δ 3.8 ppm and aromatic protons (δ 6.8–7.6 ppm). The α,β-unsaturated system shows doublets near δ 6.4 and 7.5 ppm (J = 15–16 Hz) .
- X-ray Crystallography : Resolves stereochemistry (e.g., trans-configuration) and bond angles. Single-crystal studies require slow evaporation from toluene or dichloromethane .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazards : Corrosive, moisture-sensitive, and releases HCl vapor upon hydrolysis. Causes severe skin/eye damage (H314, H335) .
- Protective Measures :
- Emergency Procedures :
Advanced Research Questions
Q. How can reaction byproducts (e.g., dimerization or hydrolysis products) be identified and minimized during synthesis?
Methodological Answer:
- Byproduct Identification :
- Mitigation Strategies :
Q. How does the electron-donating methoxy group influence the compound’s reactivity in acylation or Michael addition reactions?
Methodological Answer: The para-methoxy group activates the aromatic ring via resonance, increasing electrophilicity at the acryloyl carbonyl. This enhances:
- Nucleophilic Acyl Substitution : Faster reaction with amines or alcohols compared to non-methoxy analogs.
- Conjugation Stability : The trans-configuration (confirmed by X-ray) reduces steric hindrance, favoring regioselective additions .
Experimental Validation : - Compare reaction rates with control compounds (e.g., 3-phenylacryloyl chloride) using kinetic assays .
Q. What computational methods predict the stability and reactivity of this compound under varying conditions?
Methodological Answer:
- DFT Calculations : Model transition states for hydrolysis or polymerization. Basis sets (e.g., B3LYP/6-31G*) predict activation energies and orbital interactions .
- Molecular Dynamics (MD) : Simulate thermal stability (e.g., decomposition above 150°C) and solvent effects .
- QSPR Models : Correlate substituent effects (e.g., Hammett σ⁺ values) with reaction outcomes .
Q. How does the compound’s stability vary under different storage conditions, and what stabilizers are effective?
Methodological Answer:
- Stability Challenges : Prone to hydrolysis (humidity) and radical-initiated polymerization.
- Optimal Storage :
- Degradation Monitoring :
- UV-Vis : Increased absorbance at 250–300 nm indicates polymerization.
- TGA : Weight loss >5% below 100°C suggests moisture contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
